molecular formula C11H11NO2 B8614800 3-formyl-4-propan-2-yloxybenzonitrile

3-formyl-4-propan-2-yloxybenzonitrile

Cat. No.: B8614800
M. Wt: 189.21 g/mol
InChI Key: GCJSINDVTSYEHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-formyl-4-propan-2-yloxybenzonitrile: is an organic compound characterized by the presence of a cyano group (-CN) and an isopropoxy group (-OCH(CH3)2) attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-4-propan-2-yloxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 5-cyano-2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like acetone or dimethylformamide.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-formyl-4-propan-2-yloxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: 5-Cyano-2-isopropoxybenzoic acid.

    Reduction: 5-Amino-2-isopropoxybenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-formyl-4-propan-2-yloxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-formyl-4-propan-2-yloxybenzonitrile involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    5-Cyano-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group.

    5-Cyano-2-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of an isopropoxy group.

    5-Cyano-2-propoxybenzaldehyde: Similar structure but with a propoxy group instead of an isopropoxy group.

Uniqueness: 3-formyl-4-propan-2-yloxybenzonitrile is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions compared to other similar compounds

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-formyl-4-propan-2-yloxybenzonitrile

InChI

InChI=1S/C11H11NO2/c1-8(2)14-11-4-3-9(6-12)5-10(11)7-13/h3-5,7-8H,1-2H3

InChI Key

GCJSINDVTSYEHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C#N)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared by the treatment of 5-bromo-2-isopropoxy-benzaldehyde (3.5 gm, 0.014 mol) with copper(I) cyanide (2.5 gm, 0.028 mol) in refluxing DMF for 28 hours. The cooled mixture was poured into a mixture of water (100 mL) and ethyl acetate (100 mL). The mixture was filtered through a pad of Celite, the organic layer separated, washed with saturated brine solution, dried (Na2SO4), and evaporated. The title compound was purified by flash chromatography eluting with 15% ethyl acetate in hexane; yield 1.9 gm of a white solid.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.